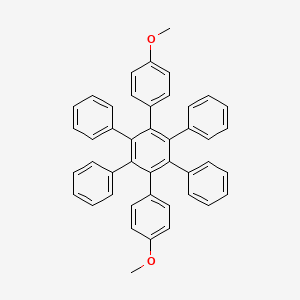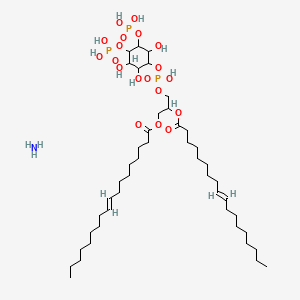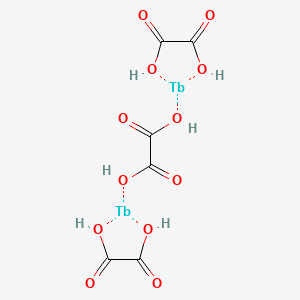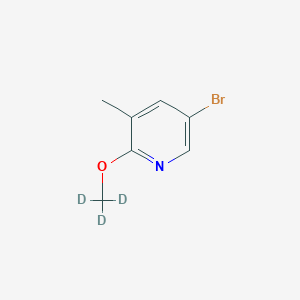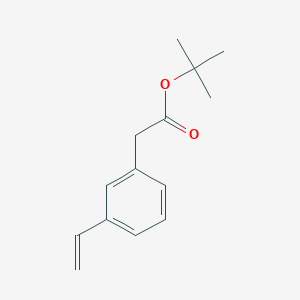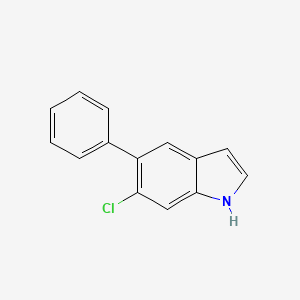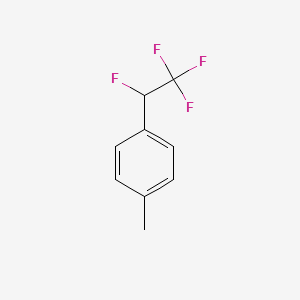
4-(1,2,2,2-Tetrafluoroethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE is an organic compound with the molecular formula C9H8F4. It is a derivative of benzene, where a methyl group and a tetrafluoroethyl group are substituted at the 1 and 4 positions, respectively. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which impart high stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE can be synthesized through the reaction of 1,1,2,2-tetrafluoroethane with toluene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less fluorinated derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with high stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing the reactivity and stability of the resulting products. The pathways involved include nucleophilic and electrophilic interactions, which are critical in determining the compound’s behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-METHYL-2-(1,1,2,2-TETRAFLUOROETHOXY)BENZENE
- 1,1,2,2-TETRAFLUOROETHYL METHYL ETHER
- 1,1,2,2-TETRAFLUOROETHYL 2,2,2-TRIFLUOROETHYL ETHER
Uniqueness
1-METHYL-4-(1,2,2,2-TETRAFLUOROETHYL)BENZENE is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of the tetrafluoroethyl group at the 4-position, combined with the methyl group at the 1-position, results in a compound with high stability and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H8F4 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
1-methyl-4-(1,2,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-6-2-4-7(5-3-6)8(10)9(11,12)13/h2-5,8H,1H3 |
Clé InChI |
SADILGTUZRVXOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



